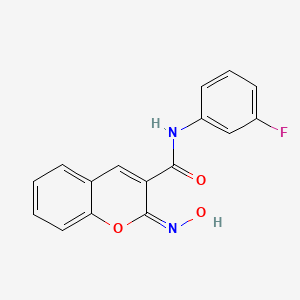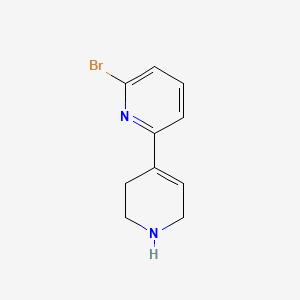![molecular formula C13H18N6OS2 B11713857 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group substituted with methyl and bis-imino groups, which are further modified with methylsulfanyl groups. The compound’s structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol typically involves the condensation of 2,6-diformyl-4-methylphenol with methylsulfanyl methanimidoyl amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete condensation and formation of the bis-imino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino groups can be reduced to amines under appropriate conditions.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced imino derivatives.
Substitution: Compounds with substituted functional groups replacing the methylsulfanyl groups.
Applications De Recherche Scientifique
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imino and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity. The compound’s ability to form metal complexes also plays a role in its mechanism of action, particularly in coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diformyl-4-methylphenol: A precursor in the synthesis of the target compound.
4-Methyl-2,6-bis(cyclohexylmethyliminomethyl)phenol: A structurally similar compound with cyclohexylmethyl groups instead of methylsulfanyl groups.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic compound with tert-butyl groups.
Uniqueness
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol is unique due to the presence of methylsulfanyl groups, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H18N6OS2 |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
methyl N'-[(E)-[3-[(E)-[(E)-[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxy-5-methylphenyl]methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C13H18N6OS2/c1-8-4-9(6-16-18-12(14)21-2)11(20)10(5-8)7-17-19-13(15)22-3/h4-7,20H,1-3H3,(H2,14,18)(H2,15,19)/b16-6+,17-7+ |
Clé InChI |
QEGDHORQKNFIOW-KGMKFKQSSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)/C=N/N=C(\N)/SC)O)/C=N/N=C(\N)/SC |
SMILES canonique |
CC1=CC(=C(C(=C1)C=NN=C(N)SC)O)C=NN=C(N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11713776.png)
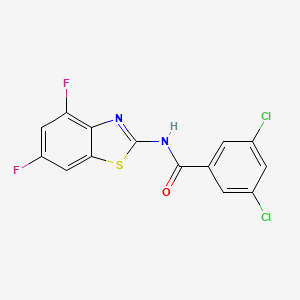

![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)

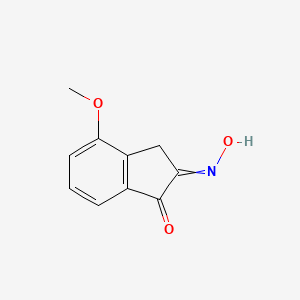
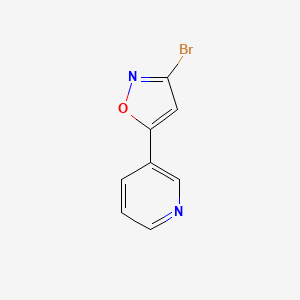



![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11713831.png)

